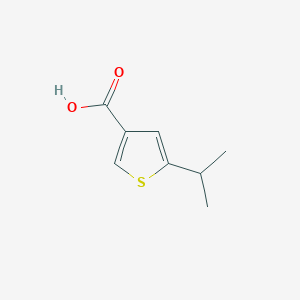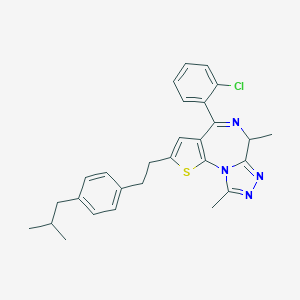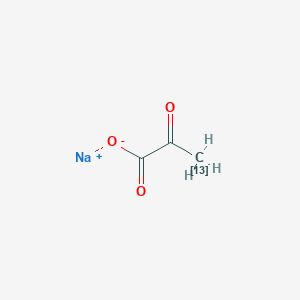
Natrium-Pyruvat-3-13C
Übersicht
Beschreibung
Sodium pyruvate-3-13C is an important compound used in scientific research, biochemical and physiological studies, and laboratory experiments. It is a stable isotope of pyruvate, an important molecule in metabolism, and has been used in a variety of studies to investigate metabolic pathways and processes.
Wissenschaftliche Forschungsanwendungen
Stoffwechselstudien
Natrium-Pyruvat-3-13C wird häufig in Stoffwechselstudien eingesetzt. Es kann verwendet werden, um den Stoffwechsel von Pyruvat in lebenden Zellen zu untersuchen . Dies kann wertvolle Einblicke in die zelluläre Energieproduktion und die Rolle von Pyruvat in diesen Prozessen liefern.
Hirnstoffwechselforschung
Diese Verbindung wird verwendet, um den Hirnstoffwechsel von exogenem Pyruvat zu untersuchen . Dies kann Forschern helfen zu verstehen, wie das Gehirn Pyruvat nutzt, ein Schlüsselfaktor in den körpereigenen Energieproduktionsprozessen.
Krebsforschung
this compound wird auch in der Krebsforschung verwendet . Durch die Untersuchung des Stoffwechsels von Pyruvat in Krebszellen können Forscher Einblicke in die Stoffwechselwege gewinnen, die in Krebszellen verändert sind. Dies könnte potenziell zur Entwicklung neuer therapeutischer Strategien führen.
Isotopenmarkierung
this compound ist ein Isotopenanalogon von Natrium-Pyruvat . Dies bedeutet, dass es in Isotopenmarkierungsstudien verwendet werden kann, die ein wichtiges Werkzeug in vielen Forschungsbereichen sind. Diese Studien können Forschern helfen, das Schicksal von Pyruvat in verschiedenen biologischen Prozessen zu verfolgen.
Massenspektrometrie
Aufgrund seiner isotopen Reinheit eignet sich this compound für den Einsatz in der Massenspektrometrie . Diese Technik wird in der analytischen Chemie weit verbreitet eingesetzt, um Verbindungen in einer Probe zu identifizieren und zu quantifizieren.
NMR-Spektroskopie
this compound kann in der Kernmagnetresonanz(NMR)-Spektroskopie eingesetzt werden . Diese Technik wird verwendet, um die physikalischen und chemischen Eigenschaften von Atomen oder den Molekülen zu bestimmen, in denen sie enthalten sind. Sie beruht auf dem Phänomen der Kernmagnetresonanz und kann detaillierte Informationen über die Struktur, Dynamik, den Reaktionszustand und das chemische Umfeld von Molekülen liefern.
Wirkmechanismus
Target of Action
Sodium pyruvate-3-13C is an isotopic analogue of sodium pyruvate . It is primarily used to study the metabolism of exogenous pyruvate in the brain and in living cancer cells . The primary targets of Sodium pyruvate-3-13C are the enzymes involved in the pyruvate metabolism pathway .
Mode of Action
Sodium pyruvate-3-13C interacts with its targets by being metabolized by the enzymes in the pyruvate metabolism pathway . The 13C label allows for the tracking of the compound as it is metabolized, providing insights into the metabolic processes .
Biochemical Pathways
Sodium pyruvate-3-13C is involved in the pyruvate metabolism pathway . This pathway is crucial for energy production in cells, as it links the glycolysis pathway to the citric acid cycle. The 13C label on the Sodium pyruvate-3-13C allows for the tracking of the compound as it is metabolized through these pathways .
Pharmacokinetics
The 13C label allows for the tracking of the compound as it is metabolized and excreted .
Result of Action
The metabolism of Sodium pyruvate-3-13C results in the production of various metabolites, which can be tracked due to the 13C label . This provides valuable information about the metabolic processes in the cells where the compound is metabolized . In particular, it has been used to study the metabolism of exogenous pyruvate in the brain and in living cancer cells .
Action Environment
The action of Sodium pyruvate-3-13C can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect the rate at which the compound is metabolized . Additionally, the specific cellular environment can also influence the action of the compound, as different cell types may express different levels of the enzymes involved in the pyruvate metabolism pathway .
Safety and Hazards
Sodium pyruvate-3-13C may be harmful in contact with skin . It may cause irritation of the respiratory tract and may be harmful if inhaled or swallowed . Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be worn when handling Sodium pyruvate-3-13C .
Zukünftige Richtungen
Hyperpolarized 13C MRI, which uses Sodium pyruvate-3-13C, has the potential to be revolutionary in numerous neurological disorders (e.g., brain tumor, ischemic stroke, and multiple sclerosis) . It allows for real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Biochemische Analyse
Biochemical Properties
Sodium Pyruvate-3-13C plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle, producing energy and linking to other energy-producing processes .
Cellular Effects
Sodium Pyruvate-3-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a pivotal role in maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .
Molecular Mechanism
The molecular mechanism of Sodium Pyruvate-3-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of Sodium Pyruvate-3-13C change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Sodium Pyruvate-3-13C vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sodium Pyruvate-3-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels . For instance, it is involved in the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle .
Transport and Distribution
Sodium Pyruvate-3-13C is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
sodium;2-oxo(313C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635575 | |
| Record name | Sodium 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124052-04-6 | |
| Record name | Sodium 2-oxo(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




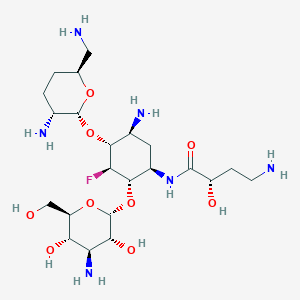

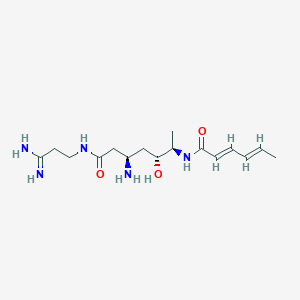

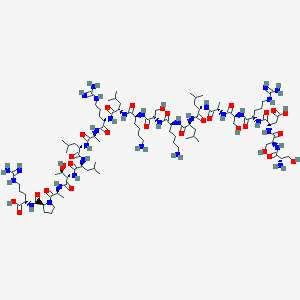
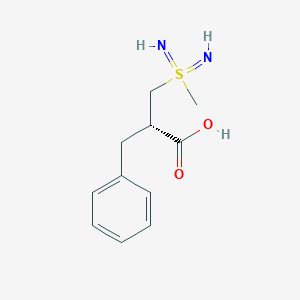
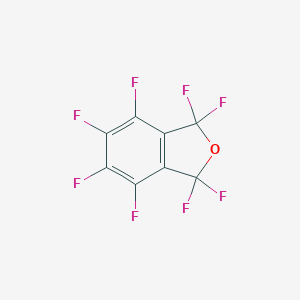
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
